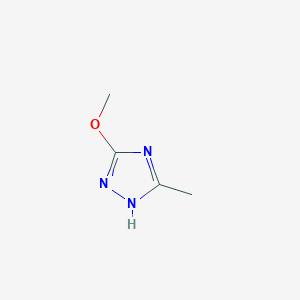
5-methoxy-3-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methoxy-3-methyl-1H-1,2,4-triazole can be synthesized through several methods. One common route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires acidic conditions and a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different products.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles.
Scientific Research Applications
5-methoxy-3-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-methoxy-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and activities .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-1,2,4-triazole: Similar in structure but lacks the methoxy group.
5-amino-1,2,4-triazole: Contains an amino group instead of a methoxy group.
1,2,4-triazole-3-carboxylic acid: Features a carboxylic acid group instead of a methoxy group.
Uniqueness
5-methoxy-3-methyl-1H-1,2,4-triazole is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
3-methoxy-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H7N3O/c1-3-5-4(8-2)7-6-3/h1-2H3,(H,5,6,7) |
InChI Key |
OGXVXOTXEHKRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















